4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, a pyrrole ring, and a thiophene carboxamide moiety
Preparation Methods
The synthesis of 4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Coupling Reactions: The final coupling of the synthesized intermediates can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions, providing insights into cellular mechanisms and pathways.
Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
4-(3-fluorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide:
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-9-7-17(8-10-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-5-4-6-16(23)13-15/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSQHLSQAHIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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